2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione
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Overview
Description
2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a cyclohexane ring substituted with dimethoxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with dimethoxymethane in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction proceeds via the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a different core structure.
Cyclohexane-1,3-dione: The parent compound from which 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O4/c1-6-4-7(11)9(8(12)5-6)10(13-2)14-3/h6,9-10H,4-5H2,1-3H3 |
InChI Key |
DMYNDXHEVROFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C(OC)OC |
Origin of Product |
United States |
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